4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester is a chemical compound with a complex structure that includes a piperidine ring, an acetyl group, and a chlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester typically involves the reaction of isonipecotic acid with ethanoic anhydride to form 1-acetyl-4-piperidinecarboxylic acid. This intermediate is then reacted with 4-chlorophenol in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the chlorophenoxy group play crucial roles in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Acetyl-4-piperidinecarboxylic acid: Lacks the chlorophenoxy group, leading to different chemical properties and applications.
4-Piperidinecarboxylic acid, 1-acetyl-4-(4-fluorophenoxy)-, ethyl ester: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
Uniqueness
4-Piperidinecarboxylic acid, 1-acetyl-4-(4-chlorophenoxy)-, ethyl ester is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications where these properties are desired.
Eigenschaften
CAS-Nummer |
71404-10-9 |
---|---|
Molekularformel |
C16H20ClNO4 |
Molekulargewicht |
325.79 g/mol |
IUPAC-Name |
ethyl 1-acetyl-4-(4-chlorophenoxy)piperidine-4-carboxylate |
InChI |
InChI=1S/C16H20ClNO4/c1-3-21-15(20)16(8-10-18(11-9-16)12(2)19)22-14-6-4-13(17)5-7-14/h4-7H,3,8-11H2,1-2H3 |
InChI-Schlüssel |
QXGSBRCRYUDFJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.